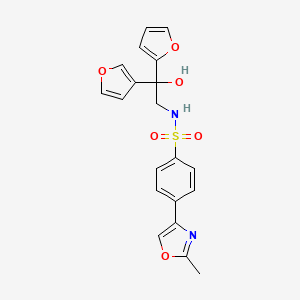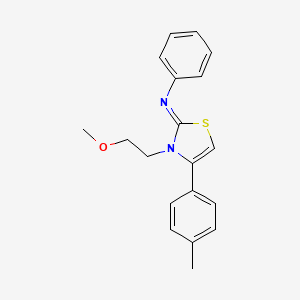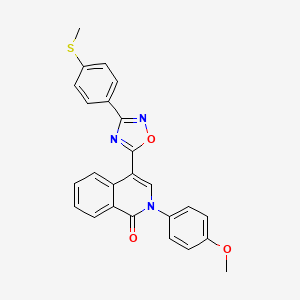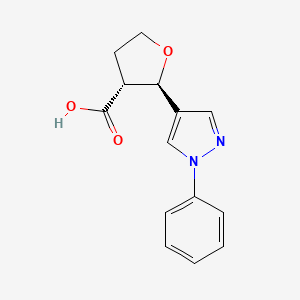
7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about seems to be a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . Fmoc is a common protecting group used in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc protected amino acids generally consists of the fluorenyl group, a methoxy group, a carbonyl group, and the amino acid .
Chemical Reactions Analysis
Fmoc protected amino acids are used in solid-phase peptide synthesis. The Fmoc group is removed under mildly acidic conditions, allowing the free amine to react with the next amino acid in the sequence .
Aplicaciones Científicas De Investigación
Protection of Hydroxy-groups in Synthesis
The Fmoc group is extensively utilized to protect hydroxy-groups during the synthesis of complex molecules. This application is particularly significant in the synthesis of nucleic acid fragments, where the Fmoc group protects hydroxy groups in conjunction with other protecting groups, allowing for the selective removal of the Fmoc group without affecting base-labile protecting groups. This method has been instrumental in the synthesis of oligonucleotides and related compounds (C. Gioeli & J. Chattopadhyaya, 1982).
Facilitation of Peptide Bond Formation
Fmoc chemistry is crucial in peptide synthesis, especially for creating difficult sequences. The reversible protection of the amide bond using N,O-Bis-Fmoc derivatives has shown significant value in inhibiting interchain association during solid-phase peptide synthesis, thereby facilitating the formation of complex peptide structures without aggregation (T. Johnson, M. Quibell, D. Owen, & R. Sheppard, 1993).
Photocatalytic Applications
In recent years, derivatives of fluorene, including compounds structurally related to the queried compound, have found applications in photocatalysis. For instance, fluorene derivatives have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic process enables the synthesis of a variety of benzylic amines and ethers under mild conditions, showcasing the potential of fluorene-based compounds in green chemistry and synthetic methodologies (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Solid Phase Peptide Synthesis (SPPS)
The Fmoc group is fundamental in solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that allows for the assembly of peptides and small proteins under a wide variety of conditions. The adaptability and efficiency of Fmoc-SPPS have led to its widespread use in the synthesis of biologically active peptides and proteins, highlighting the importance of Fmoc chemistry in modern bioorganic synthesis (G. Fields & R. Noble, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c26-23(27)19-11-14(12-21-22(19)30-10-9-29-21)25-24(28)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,11-12,20H,9-10,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJQBIKTRZHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)


